Methyl 4-amino-2-bromo-5-iodobenzoate
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Overview
Description
Methyl 4-amino-2-bromo-5-iodobenzoate is an organic compound with the molecular formula C8H7BrINO2 It is a derivative of benzoic acid, featuring bromine, iodine, and an amino group as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-bromo-5-iodobenzoate typically involves multi-step organic reactions. One common method includes the bromination and iodination of methyl 4-aminobenzoate. The reaction conditions often require the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and pressure conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-bromo-5-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro or other functional groups, while reduction can convert it to different amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium bromide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 4-amino-2-bromo-5-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules for pharmaceuticals and materials science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of Methyl 4-amino-2-bromo-5-iodobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, influencing pathways involved in cell signaling, metabolism, or gene expression .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-iodobenzoate: Similar structure but lacks the amino group, affecting its reactivity and applications.
Methyl 4-bromo-2-iodobenzoate: Another related compound with different substitution patterns, leading to variations in chemical behavior and uses.
Methyl 2-amino-4-bromo-5-iodobenzoate:
Uniqueness
Methyl 4-amino-2-bromo-5-iodobenzoate is unique due to the specific arrangement of substituents, which imparts distinct chemical and biological properties. The presence of both bromine and iodine atoms, along with an amino group, makes it a versatile intermediate for various synthetic and research applications .
Properties
Molecular Formula |
C8H7BrINO2 |
---|---|
Molecular Weight |
355.95 g/mol |
IUPAC Name |
methyl 4-amino-2-bromo-5-iodobenzoate |
InChI |
InChI=1S/C8H7BrINO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,11H2,1H3 |
InChI Key |
AKSBEZWZUPNJQS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)N)I |
Origin of Product |
United States |
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